Methyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O2S/c1-4-3-17-8-13-6(9(10,11)12)5(14(4)8)7(15)16-2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZOTOKFVZEFAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(N12)C(=O)OC)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Synthesis via Thiazole Intermediate
A validated pathway begins with the synthesis of 2-amino-4-methylthiazole, which reacts with ethyl 2-chloroacetoacetate under reflux conditions in methyl ethyl ketone (MEK). The intermediate undergoes cyclization in the presence of a base such as potassium carbonate, yielding the imidazo[2,1-b]thiazole scaffold. Subsequent esterification with methanol in acidic media introduces the methyl ester group.
Reaction Conditions :
One-Pot Cyclization Using Ionic Liquids
Recent advances utilize ionic liquids like 1-butyl-3-methylimidazolium bromide ([Bmim]Br) as dual solvent-catalysts. This method avoids isolating intermediates and enhances atom economy. For example, reacting 2-amino-5-(trifluoromethyl)thiazole with methyl 3-bromo-2-oxobutanoate in [Bmim]Br at 80°C for 4 h directly yields the target compound.
Optimization Data :
Carboxylic Acid Intermediate Esterification
Synthesizing the carboxylic acid derivative followed by esterification provides a modular route.
Hydrolysis-Esterification Sequence
3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid (prepared via oxidation of a hydroxymethyl precursor) undergoes esterification with methanol using thionyl chloride (SOCl₂) as an activating agent.
Conditions :
Microwave-Assisted Esterification
Microwave irradiation significantly reduces reaction time. A mixture of the carboxylic acid, methanol, and concentrated H₂SO₄ irradiated at 100°C for 10 min achieves near-quantitative conversion.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Cyclocondensation | Scalable, minimal purification | Multi-step, moderate yields | 65–85% |
| Ionic Liquid Catalysis | One-pot, eco-friendly | High catalyst cost | 78–85% |
| Cross-Coupling | Precise CF₃ placement | Requires anhydrous conditions | 60–75% |
| Esterification | High yields, modular | Dependent on acid intermediate | 88–92% |
Key Optimization Strategies
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but may promote decomposition. MEK and toluene balance reactivity and stability.
Temperature Control
Cyclization proceeds optimally at 80–100°C. Exceeding 120°C risks decarboxylation or trifluoromethyl group cleavage.
Catalytic Additives
-
Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial reactions in biphasic systems.
-
Lewis Acids : ZnCl₂ accelerates imine formation during cyclocondensation.
Challenges and Mitigation
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the imidazole and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the imidazole or thiazole rings .
Scientific Research Applications
Structure
The compound features a unique imidazo-thiazole core, which is crucial for its biological activity. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable scaffold in drug design.
Anticancer Activity
Recent studies have highlighted the potential of methyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate as an anticancer agent. Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines, including breast and cervical cancers.
Case Study: Cytotoxicity Evaluation
A comparative study assessed the compound's efficacy against several cancer cell lines, revealing promising results:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (breast cancer) | 8.50 |
| This compound | HeLa (cervical cancer) | 7.94 |
These findings suggest that the compound can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and modulation of apoptosis-related proteins .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Thiazole derivatives are known to exhibit broad-spectrum antimicrobial effects, which may be attributed to their ability to disrupt bacterial cell membranes and interfere with essential metabolic processes.
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. Its ability to modulate oxidative stress and inflammation could be beneficial in treating neurodegenerative diseases.
Potential Applications:
- Alzheimer's Disease : By reducing oxidative damage and inflammation.
- Parkinson's Disease : Protecting dopaminergic neurons from degeneration.
Synthesis and Derivatives
The synthesis of this compound has been documented in various studies. Efficient synthetic routes have been developed that allow for the production of this compound and its derivatives, which can further enhance biological activity.
Synthetic Pathways
The following synthetic route is commonly employed:
- Starting Materials : Utilize readily available thiazole and imidazole derivatives.
- Reagents : Employ trifluoroacetic anhydride for trifluoromethylation.
- Conditions : Conduct reactions under controlled temperatures to optimize yield.
This synthesis approach facilitates the exploration of structure-activity relationships (SAR), allowing researchers to modify the compound for improved efficacy against specific targets .
Mechanism of Action
The mechanism of action of methyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its anti-inflammatory and analgesic effects . The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with biological membranes and proteins .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Imidazo[2,1-b]thiazole Derivatives
Physicochemical and Spectral Data
Table 2: Physicochemical Properties of Selected Compounds
Biological Activity
Methyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and enzyme inhibition activities, supported by relevant case studies and research findings.
- Molecular Formula : C₈H₇F₃N₂OS
- Molecular Weight : 236.21 g/mol
- CAS Number : 1823869-36-8
Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives, including this compound, as anticancer agents.
Case Study: Dihydrofolate Reductase Inhibition
A study focusing on various 3-methyl-imidazo[2,1-b]thiazole derivatives demonstrated their ability to inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial in cancer and bacterial infections. Compounds derived from this class exhibited significant inhibitory activity against DHFR with IC₅₀ values indicating potent anticancer effects. For instance, derivatives showed IC₅₀ values in the range of 0.0033 to 0.046 μg/mL against various cancer cell lines, outperforming standard reference drugs .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Research Findings
A comprehensive study found that certain thiazole derivatives exhibited MIC (minimum inhibitory concentration) values as low as 0.008 μg/mL against pathogens such as Staphylococcus pneumoniae and Streptococcus pyogenes. These findings suggest that this compound could serve as a lead compound in developing new antibiotics .
Enzyme Inhibition Studies
In addition to its anticancer and antimicrobial activities, the compound has shown promise in inhibiting key enzymes involved in various biochemical pathways.
Enzyme Targeting
Research indicates that thiazole-based compounds can effectively inhibit topoisomerase enzymes, which play a critical role in DNA replication and repair. The inhibition profile of these compounds suggests potential applications in treating diseases characterized by uncontrolled cell proliferation .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate, and how are reaction conditions optimized?
- Methodology : The compound can be synthesized via one-pot methods using imidazole-2-thiones, isocyanides, and azodicarboxylates (e.g., DEAD) as catalysts under mild conditions (room temperature, 10–15 min microwave irradiation). Conventional heating (e.g., reflux in THF) is less efficient, requiring longer reaction times (15 h) with lower yields . Bromination of precursor esters (e.g., ethyl 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate) using N-bromosuccinimide (NBS) provides intermediates for further functionalization .
- Optimization : Microwave irradiation significantly enhances reaction efficiency, reducing time and improving yields compared to oil-bath heating. Solvent choice (e.g., THF vs. PEG-400) and catalyst loading (e.g., 10 wt% Bleaching Earth Clay) are critical for reproducibility .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Characterization Techniques :
- NMR Spectroscopy : , , and NMR are used to verify substituent positions (e.g., trifluoromethyl group at C6, methyl at C3) and coupling constants. For example, NMR confirms the presence of CF groups via distinct chemical shifts .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., exact mass for CHFNOS is 234.0075) .
- Chromatography : HPLC and TLC monitor reaction progress and purity, with retention times and Rf values compared to standards .
Q. What biological activities are associated with this compound, and how are they evaluated?
- Antitubercular Activity : Tested against Mycobacterium tuberculosis H37Rv (MTB) using microplate Alamar Blue assays (MABA). Minimum inhibitory concentrations (MICs) are compared to standard drugs (e.g., ethambutol, MIC = 15.3 μM) .
- Antimicrobial/Cancer Screening : Cytotoxicity assays (e.g., MTT) on cancer cell lines (e.g., HeLa) and microbial cultures (e.g., S. aureus) assess inhibitory effects. Selectivity is confirmed via parallel testing on normal cell lines (e.g., NIH 3T3) .
Advanced Research Questions
Q. How do structural modifications (e.g., trifluoromethyl substitution) influence bioactivity and pharmacokinetics?
- Structure-Activity Relationship (SAR) :
- The trifluoromethyl group at C6 enhances lipophilicity and metabolic stability, improving membrane permeability and target binding (e.g., to M. tuberculosis enzymes like InhA) .
- Methyl groups at C3 reduce steric hindrance, facilitating interactions with hydrophobic enzyme pockets. Substitutions at C5 (e.g., carboxylate vs. carboxamide) modulate solubility and bioavailability .
Q. What strategies resolve contradictions in biological activity data across studies?
- Case Example : Discrepancies in antitubercular MIC values may arise from assay variations (e.g., inoculum size, incubation time). Harmonization using Clinical and Laboratory Standards Institute (CLSI) guidelines ensures reproducibility .
- Meta-Analysis : Cross-referencing data from structural analogs (e.g., ND-11503, ND-11564) identifies trends. For instance, electron-withdrawing groups (e.g., -CF) consistently correlate with higher activity against MTB .
Q. How can reaction scalability be improved without compromising yield?
- Scale-Up Challenges : Conventional heating limits scalability due to prolonged reaction times. Transitioning to flow chemistry with microwave reactors enables continuous synthesis, reducing batch variability .
- Catalyst Recycling : Ionic liquids (e.g., [Bmim]Br) act as green solvents and reusable catalysts, enhancing sustainability. Post-reaction recovery via filtration or distillation maintains cost-efficiency .
Key Considerations for Researchers
- Contradictions : While trifluoromethyl groups generally enhance activity, over-substitution may reduce solubility. Balance lipophilicity with polar moieties (e.g., carboxylates) for optimal ADME properties .
- Emerging Techniques : Cryo-EM and X-ray crystallography of compound-enzyme complexes (e.g., InhA) provide atomic-level insights for rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
